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Abstract

CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular
signal-regulated kinase 1 and 2 (ERK1/2).[1] By covalently binding to a cysteine residue within
the ATP-binding site of ERK1/2, CC-90003 effectively blocks the kinase activity, leading to the
inhibition of the downstream signaling cascade of the mitogen-activated protein kinase (MAPK)
pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and
differentiation, and its aberrant activation is a hallmark of many human cancers, particularly
those with BRAF or RAS mutations.[2][4] Preclinical studies have demonstrated the anti-
proliferative activity of CC-90003 in various cancer cell lines and in vivo tumor models.[4][5]
However, a Phase la clinical trial in patients with relapsed or refractory BRAF or RAS-mutant
tumors was terminated due to a lack of objective responses, an unfavorable pharmacokinetic
profile, and unanticipated neurotoxicity.[1] This guide provides a comprehensive overview of
the mechanism of action of CC-90003, summarizing key preclinical and clinical data, and
detailing the experimental protocols used for its characterization.
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Core Mechanism of Action: Irreversible Inhibition of
ERK1/2

CC-90003 acts as a covalent inhibitor of ERK1 and ERK2, which are the terminal kinases in
the MAPK/ERK signaling cascade.[4] The MAPK pathway is a highly conserved signaling
module that transduces extracellular signals from growth factors and mitogens to the nucleus,
ultimately regulating gene expression and critical cellular processes.[4]

The MAPK/ERK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases
(RTKSs) at the cell surface. This leads to the recruitment and activation of the small GTPase
RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-
RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity
kinases MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate ERK1 and
ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187
in ERK2).[4]

Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates,
including transcription factors, leading to changes in gene expression that promote cell
proliferation, prevent apoptosis, and facilitate differentiation.[4] Dysregulation of this pathway,
often through activating mutations in BRAF or RAS, is a major driver of oncogenesis in a
variety of cancers.[4]
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Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of CC-90003.
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Covalent Binding to ERK1/2

CC-90003 was designed to form a covalent bond with a non-catalytic cysteine residue located
in the ATP-binding pocket of both ERK1 and ERK2.[2] This irreversible binding locks the kinase
in an inactive conformation, thereby preventing the phosphorylation of its downstream
substrates.[2] Mass spectrometry analysis has confirmed that CC-90003 covalently binds to
Cys183 of ERK1 and Cys164 of ERK2.[2]

Preclinical Data

The preclinical activity of CC-90003 was extensively characterized through a series of in vitro
and in vivo studies.

Kinase Selectivity

The selectivity of CC-90003 was evaluated against a large panel of kinases to determine its
specificity for ERK1/2.

. Kinases with >80%  Off-Target Kinases
Total Kinases I .
Assay Type Inhibition by 1 pM with >80%

Tested e
CC-90003 Inhibition

Not specified in detail,
but further analysis
258-Kinase identified KDR, FLT3,
, , 258 17
Biochemical Assay and PDGFRa as

significant off-targets.

[4]

ActivX Cellular Kinase
) 5 (ERK1, ERK2,
Screening (A375 194 MKK4, MKK6, FAK[4]
Is) MKK4, MKK6, FAK)
cells

Combined Assays
ERK1, ERK2, KDR, KDR, FLT3,

(Biochemical, Cellular, 347
FLT3, PDGFRa PDGFRa[3][4]

Mass Spectrometry)

Table 1: Kinase Selectivity Profile of CC-90003.[3][4]
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In Vitro Potency

CC-90003 demonstrated potent inhibition of ERK1 and ERK2 in biochemical assays and
antiproliferative activity in various cancer cell lines.

Assay Type Target/Cell Line IC50 /| GI50

Biochemical Assay ERK1, ERK2 10 - 20 nM[4]

Potent activity in various tumor
3-Day Proliferation Assay 240 cancer cell lines types, particularly BRAF-

mutant lines.[4]

25 of 27 BRAF-mutant cell

) GI50 < 1 uM[4]
lines

Table 2: In Vitro Potency of CC-90003.[4]

In Vivo Efficacy

The antitumor activity of CC-90003 was evaluated in xenograft models of human cancer.
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Xenograft Model

Cancer Type

Dosing Regimen

Tumor Growth
Inhibition (TGI)

HCT-116

Colorectal Cancer

12.5 mg/kg b.i.d. to
100 mg/kg g.d.

Dose-dependent
inhibition. 50 mg/kg
g.d. was the minimally
efficacious dose
demonstrating 65%
TGL.[5][6]

KRAS-mutant PDX

models

Pancreatic, Lung,

Colorectal Cancer

Not specified

Inhibition of tumor

growth observed.[4]

KRAS-mutant Lung
Cancer PDX model

(with Docetaxel)

Lung Cancer

CC-90003 (50 mg/kg
equivalent) +

Docetaxel (15 mg/kg)

Full tumor regression
and prevention of
regrowth after

treatment cessation.

[4]

Table 3: In Vivo Efficacy of CC-90003.[4][5][6]

Clinical Data

A Phase la, first-in-human, dose-escalation study of CC-90003 was conducted in patients with
relapsed or refractory solid tumors harboring BRAF or RAS mutations (NCT02313012).[1][7]
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Parameter Value

Number of Patients 19[1]

KRAS-mutant (n=15), NRAS-mutant (n=1),

Tumor Types
BRAF-mutant (n=3)[1]

Oral, escalating doses from 20 to 160 mg/day

Dosing Regimen
on a 21/28 day cycle.[1]

Maximum Tolerated Dose (MTD) 120 mg/day[1]

o L Grade 3 transaminase elevations (n=2), Grade
Dose-Limiting Toxicities (at 160 mg) )
3 hypertension (n=1)[1]

Asthenia, fatigue, anorexia, nausea/vomiting,
Common Adverse Events (=3 patients) diarrhea, transaminase elevations, dizziness,

gait disturbance, paresthesias.[1]

Objective Responses (RECIST 1.1) None observed.[1]

_ _ >80% reduction of free ERK in peripheral blood
Pharmacodynamic Endpoint
mononuclear cells at doses = 80 mg/day.[1]

Lack of objective responses, unfavorable
Reason for Termination pharmacokinetic profile, and unanticipated

neurotoxicity.[1]

Table 4: Summary of Phase la Clinical Trial of CC-90003.[1][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization
of CC-90003, based on the procedures described in Aronchik et al., Mol Cancer Res 2019.[4]

Kinase Selectivity Assays
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Figure 2: Workflow for determining the kinase selectivity of CC-90003.

4.1.1. 258-Kinase Biochemical Assay Panel

* Objective: To determine the inhibitory activity of CC-90003 against a broad panel of purified
kinases.

e Procedure:
o A panel of 258 purified human kinases was utilized.

o Kinase activity was measured using a radioisotope-based filter binding assay
([y-33P]ATP).

o CC-90003 was tested at a concentration of 1 uM.
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o The percentage of kinase activity inhibition was calculated relative to a DMSO control.
4.1.2. ActivX Cellular Kinase Screening
» Objective: To assess the inhibition of endogenous kinases by CC-90003 in a cellular context.
e Procedure:

o A375 (BRAF V600E-mutant melanoma) cells were treated with 1 uM CC-90003 or DMSO
for a specified time.

o Cell lysates were prepared, and active kinases were labeled with a desthiobiotin-ATP
probe (KiNativ).

o Labeled kinases were enriched on streptavidin beads.

o The relative abundance of each kinase in the CC-90003-treated versus DMSO-treated
samples was quantified by mass spectrometry.

o Areduction in the signal for a particular kinase in the CC-90003-treated sample indicated
inhibition.

Cell Proliferation Assay
o Objective: To evaluate the antiproliferative effect of CC-90003 on a panel of cancer cell lines.
e Procedure:

o 240 cancer cell lines were seeded in 96-well plates at their optimal densities.

o After 24 hours, cells were treated with a range of concentrations of CC-90003 or DMSO
control.

o Cells were incubated for 72 hours.

o Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay
(Promega).
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o The concentration of CC-90003 that caused a 50% reduction in cell growth (G150) was
calculated for each cell line.

In Vivo HCT-116 Xenograft Model

o Objective: To determine the in vivo antitumor efficacy of CC-90003.
e Procedure:
o Female athymic nude mice were subcutaneously inoculated with 5 x 1076 HCT-116 cells.

o When tumors reached a volume of approximately 100-150 mm3, mice were randomized
into treatment and vehicle control groups.

o CC-90003 was administered orally at various doses and schedules (e.g., once daily [g.d.]

or twice daily [b.i.d.]).

o Tumor volumes were measured with calipers at regular intervals, and tumor volume was
calculated using the formula: (length x width?) / 2.

o Animal body weights were monitored as a measure of toxicity.

o Tumor growth inhibition (TGI) was calculated at the end of the study.

ERK Occupancy Assay

o Objective: To measure the direct binding of CC-90003 to ERK in cells or tissues.
e Procedure:
o A proprietary ELISA-based assay was developed.
o The assay quantified the amount of ERK that was not bound by CC-90003 (“free ERK").

o This was used to assess target engagement in peripheral blood mononuclear cells from
patients in the Phase la clinical trial.

Conclusion
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CC-90003 is a well-characterized, potent, and selective covalent inhibitor of ERK1/2. Its
mechanism of action through irreversible binding to its targets translates to significant antitumor
activity in preclinical models of cancers with MAPK pathway activation. However, the lack of
clinical efficacy and the emergence of neurotoxicity at therapeutic doses led to the
discontinuation of its clinical development. The comprehensive data generated for CC-90003,
from detailed mechanistic studies to clinical evaluation, provides valuable insights for the future
design and development of ERK inhibitors and other targeted cancer therapies. The detailed
experimental protocols provided herein serve as a valuable resource for researchers in the
field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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